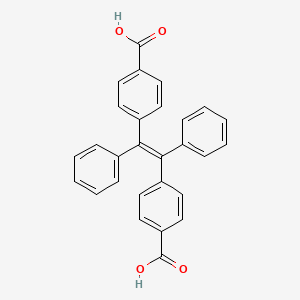

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

描述

属性

IUPAC Name |

4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTUYJXPONEHGK-OCEACIFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C(=O)O)/C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid typically involves organic synthesis techniques. One common method includes the reaction of benzaldehyde with diphenylethylene lithium to produce the desired compound[2][2]. The specific reaction conditions, such as temperature and solvents, can vary depending on the experimental design[2][2]. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

化学反应分析

4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Aggregation-Induced Emission (AIE) Properties

The AIE phenomenon is crucial for the development of new materials with enhanced luminescence properties when aggregated. TPE-CA serves as a significant example of this effect:

- Fluorescent Probes : TPE-CA can be utilized as a fluorescent probe for detecting various biomolecules. Its emission intensity increases significantly upon aggregation, making it suitable for applications in bioimaging and sensing .

- Smart Materials : The compound can be incorporated into smart materials that respond to environmental stimuli. For instance, TPE-CA has been used in the creation of optical sensors that can detect changes in pH or the presence of specific ions .

Organic Electronics

TPE-CA is being explored for its potential applications in organic electronic devices:

- Light Emitting Diodes (LEDs) : The compound can be integrated into the active layers of organic LEDs due to its efficient light-emitting properties when in solid-state form. This application leverages its AIE characteristics to enhance device performance .

- Solar Cells : Research indicates that TPE-CA can improve the efficiency of organic solar cells by facilitating charge transport and enhancing light absorption .

Material Science

In material science, TPE-CA is utilized for developing advanced materials:

- Covalent Organic Frameworks (COFs) : TPE-CA acts as a building block for synthesizing COFs, which are porous materials with applications in gas storage and separation. The incorporation of TPE-CA into COFs enhances their stability and functionality due to its conjugated structure .

- Nanocomposites : The compound can be blended with polymers to create nanocomposites that exhibit improved mechanical and thermal properties. These composites have potential uses in packaging and protective coatings .

Biochemical Applications

TPE-CA's unique properties extend to biochemical applications:

- Protein Detection : The compound has been shown to selectively bind to certain proteins, allowing it to act as a biosensor. This selectivity is particularly useful in medical diagnostics where specific protein markers are indicative of diseases .

- Drug Delivery Systems : Due to its ability to form aggregates in biological environments, TPE-CA can be employed in drug delivery systems where controlled release is necessary. Its luminescent properties enable tracking and monitoring within biological systems .

Case Study 1: Fluorescent Sensing

A study demonstrated the use of TPE-CA as a fluorescent sensor for detecting glucose levels in aqueous solutions. The sensor exhibited a significant increase in fluorescence upon interaction with glucose due to the formation of oligoboronates, showcasing its potential for medical diagnostics .

Case Study 2: Organic LED Performance

Research on organic LEDs incorporating TPE-CA revealed an enhancement in brightness and efficiency compared to traditional materials. The study attributed this improvement to the AIE effects observed in solid-state configurations, paving the way for more efficient lighting technologies .

作用机制

The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid primarily involves its ability to exhibit aggregation-induced emission (AIE). This property allows the compound to emit light when aggregated, which is useful in various applications such as imaging and display technologies . The molecular targets and pathways involved in its action are related to its interaction with other molecules and its ability to form aggregates.

相似化合物的比较

4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Structural Differences : Replaces the diphenylethene core with a rigid ethyne (acetylene) linker.

Key Properties :

| Parameter | 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid | H₂BCTPE |

|---|---|---|

| Molecular Weight | 266.25 g/mol | 420.46 g/mol |

| Functional Groups | Carboxylic acids | Carboxylic acids |

| Thermal Stability | Stable up to 400°C | Data limited |

| BET Surface Area (MOF) | 3,940.6 m²/g (BUT-30) | Not reported |

| Applications | Hydrogen storage, oxygen sensing | Antibiotic sensing |

The ethyne linker enhances MOF porosity, as seen in Zr-based BUT-30, which exhibits exceptional hydrogen storage capacity (1.55 cm³/g pore volume) . In contrast, H₂BCTPE’s bulkier diphenylethene group prioritizes π-π interactions for antibiotic detection .

4,4'-(Diazene-1,2-diyl)dibenzoic Acid

Structural Differences : Contains an azo (-N=N- ) group instead of diphenylethene.

Key Properties :

| Parameter | 4,4'-(Diazene-1,2-diyl)dibenzoic Acid | H₂BCTPE |

|---|---|---|

| Molecular Weight | 270.24 g/mol | 420.46 g/mol |

| Functional Groups | Carboxylic acids, azo group | Carboxylic acids |

| Photoresponsiveness | Yes (azo isomerization) | No |

| Applications | Hypoxia-responsive drug delivery | Bacterial imaging |

The azo group enables photoresponsive behavior, such as in nanogels for hypoxia-triggered drug release . H₂BCTPE lacks this photosensitivity but excels in fluorescence-based applications due to AIE .

PATPE [(4,4′-(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))-bis(methylene diphosphonic acid)]

Structural Differences : Replaces carboxylic acids with diphosphonic acids.

Key Properties :

| Parameter | PATPE | H₂BCTPE |

|---|---|---|

| Molecular Weight | Not reported | 420.46 g/mol |

| Functional Groups | Diphosphonic acids | Carboxylic acids |

| AIE Activity | Yes | Yes |

| Applications | Drug delivery nano-capsules | MOF-based sensing |

PATPE’s phosphonic acids facilitate covalent bonding with hydroxyapatite (HAp), forming ellipsoidal nano-capsules for ibuprofen delivery . H₂BCTPE’s carboxylic acids are better suited for coordinating metal nodes in MOFs .

TPE-2BA [4,4'-(1,2-Diphenylethene-1,2-diyl)-bis(4,1-phenylene)diboronic Acid]

Structural Differences : Boronic acid substituents instead of carboxylic acids.

Key Properties :

| Parameter | TPE-2BA | H₂BCTPE |

|---|---|---|

| Molecular Weight | Not reported | 420.46 g/mol |

| Functional Groups | Boronic acids | Carboxylic acids |

| Binding Specificity | Cis-diols (e.g., D-glucose) | Antibiotics |

TPE-2BA’s boronic acids enable carbohydrate recognition, forming fluorescent aggregates with D-glucose for bacterial detection . H₂BCTPE’s carboxylates lack this specificity but offer broader utility in MOF synthesis .

Sensing Efficiency

生物活性

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (CAS No. 1002339-79-8) is a synthetic organic compound characterized by its unique structure that features a diphenylethene moiety connecting two benzoic acid groups. This compound has garnered attention in various fields, particularly in materials science and biological applications due to its intriguing properties.

- Molecular Formula : C28H20O4

- Molecular Weight : 420.46 g/mol

- Purity : >90%

- Appearance : Not specified

- Storage Conditions : Room temperature, protected from light and moisture

- Stability : 1 year under recommended conditions

Research indicates that this compound exhibits several biological activities that may be attributed to its structural characteristics:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial applications.

- Cellular Interaction : The diphenylethene structure allows for potential interactions with various cellular targets, influencing pathways related to cell proliferation and apoptosis.

Antioxidant Activity

A study conducted on various derivatives of dibenzoic acid highlighted the antioxidant potential of compounds similar to this compound. The findings indicated that these compounds could scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress .

Antimicrobial Studies

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes . Further research is needed to elucidate the full range of antimicrobial efficacy and potential applications in clinical settings.

Cellular Studies

Recent investigations into the cellular effects of this compound revealed its potential role in modulating cell signaling pathways. For instance, it was observed to influence the expression of genes related to apoptosis and cell survival in cancer cell lines . This suggests a dual role where it may act as both a therapeutic agent and a research tool for understanding cancer biology.

Data Table: Summary of Biological Activities

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the specific molecular mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound in a living organism.

- Formulation Development : Exploring the potential for developing formulations that incorporate this compound for therapeutic use.

常见问题

Q. What are the primary applications of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid in materials science?

The compound is widely used as a linker in synthesizing metal-organic frameworks (MOFs), such as BUT-30 and IRMOF-61, due to its rigid conjugated structure and carboxylate groups. These MOFs are studied for hydrogen storage, gas adsorption, and catalysis. Methodologically, the compound is dissolved in polar solvents like DMF or DMSO and combined with metal ions (e.g., Zn²⁺, Cd²⁺) under solvothermal conditions to form crystalline frameworks .

Q. How is the molecular structure of this compound confirmed experimentally?

Characterization typically involves:

Q. What solvents are suitable for synthesizing derivatives of this compound?

The compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but has limited solubility in water or alcohols. For reactions requiring derivatization (e.g., esterification), ethanol or methanol with catalytic acetic acid is often used under reflux conditions .

Q. What storage conditions are recommended for this compound?

It should be stored in a sealed container at room temperature, protected from light and moisture, to prevent decomposition or unintended polymerization .

Advanced Research Questions

Q. How can substituents on the phenyl rings influence the topology of MOFs synthesized with this linker?

Substituents like electron-withdrawing/donating groups can alter ligand conformation and coordination geometry. For example, introducing bulky groups may reduce interpenetration in MOFs, while polar groups enhance host-guest interactions. Computational modeling (e.g., DFT) can predict these effects before experimental synthesis .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

Discrepancies may arise from variations in crystallinity or trace impurities. Strategies include:

Q. How can synthesis conditions be optimized to enhance MOF porosity?

Adjusting reaction temperature, solvent ratios, and modulator additives (e.g., acetic acid) can control nucleation kinetics. For instance, higher temperatures (120–150°C) favor larger pore sizes, while modulators slow crystallization to improve framework regularity .

Q. What advanced spectroscopic techniques elucidate electronic interactions in MOFs derived from this compound?

Q. How does derivatization of the carboxylic acid groups expand functional applications?

Converting carboxylates to amides or esters via reactions with amines/alcohols can tailor hydrophobicity or binding affinity. For example, ester derivatives may improve compatibility in polymer composites, while amides enhance biological activity in drug delivery systems .

Q. What computational approaches predict the compound’s role in MOF gas adsorption?

Grand Canonical Monte Carlo (GCMC) simulations model gas uptake capacities, while density functional theory (DFT) calculates binding energies at specific sites. These methods guide the design of MOFs for targeted applications like CO₂ capture .

Methodological Notes

- Data Interpretation : Cross-validate experimental results with computational models to address contradictions.

- Experimental Design : Use factorial design to systematically vary synthesis parameters (e.g., temperature, solvent ratio) and identify optimal conditions .

- Safety : While not a focus, ensure proper handling in fume hoods due to potential dust inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。